2-(4-Amino-2,6-dimethylphenoxy)acetic acid
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Overview
Description
2-(4-Amino-2,6-dimethylphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acid derivatives. These compounds are characterized by the presence of a phenoxy group attached to an acetic acid moiety. The compound’s molecular formula is C10H13NO3, and it has a molecular weight of 195.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2,6-dimethylphenoxy)acetic acid typically involves the reaction of 2,6-dimethylphenol with chloroacetic acid under basic conditions to form 2-(2,6-dimethylphenoxy)acetic acid. This intermediate is then subjected to nitration followed by reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2,6-dimethylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenoxyacetic acids.
Scientific Research Applications
2-(4-Amino-2,6-dimethylphenoxy)acetic acid has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Amino-2,6-dimethylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethylphenoxy)acetic acid: Similar structure but lacks the amino group.
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a different substitution pattern on the phenoxy ring.
(2,6-Dimethylphenyl)aminoacetic acid: Another derivative with a different functional group arrangement.
Uniqueness
2-(4-Amino-2,6-dimethylphenoxy)acetic acid is unique due to the presence of both amino and phenoxyacetic acid functionalities, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(4-amino-2,6-dimethylphenoxy)acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-3-8(11)4-7(2)10(6)14-5-9(12)13/h3-4H,5,11H2,1-2H3,(H,12,13) |
InChI Key |
VBBVKAACCNVDOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)O)C)N |
Origin of Product |
United States |
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